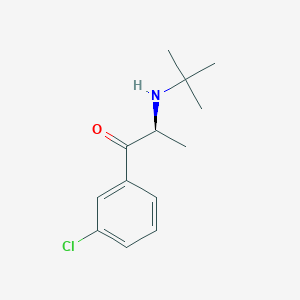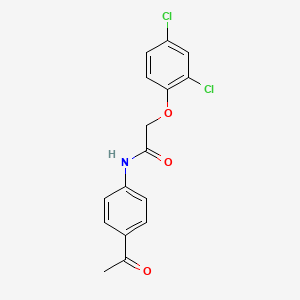
(2,6-二氟-3-甲基苯基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of DFMM consists of a phenyl ring with two fluorine atoms and one methyl group attached to it, and a methanol group attached to the phenyl ring . The presence of the fluorine atoms and the methanol group can significantly influence the chemical properties and reactivity of DFMM .
科学研究应用
Fluorescent Probes
Specific Scientific Field
Biomedical, Environmental Monitoring, and Food Safety
Summary of the Application
Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They have unique optical properties and high sensitivity .
Methods of Application or Experimental Procedures
The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups . The fluorescent dye is the core part of the fluorescent probes and requires the selection of a suitable fluorescent dye .
Results or Outcomes
Fluorescent probes and organic small molecule fluorescent probes have been widely used in various fields such as biomedical, environmental monitoring, and food safety . The development of new fluorescent probes and the improvement of existing ones have become a research hotspot .
Polyphenol Applications
Specific Scientific Field
Summary of the Application
Polyphenol has been used in treatment for some health disorders due to their diverse health promoting properties . These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .
Methods of Application or Experimental Procedures
The application of polyphenols such as flavonoids, catechin, tannins, and phenolic acids in the food industry as bio-preservative substances for foods and beverages can exert a superb activity on the inhibition of oxidative stress via different types of mechanisms .
Results or Outcomes
The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative, antihypertensive, immunomodulatory, antimicrobial, and antiviral activity, as well as anticancer properties . Their ability to inhibit SARS-CoV-2 could be used as alternative therapy to treat COVID patients .
Horizon Europe Projects
Specific Scientific Field
Summary of the Application
Horizon Europe projects involve various universities and research institutions across Europe . These projects cover a wide range of scientific fields .
Methods of Application or Experimental Procedures
The European Commission has sent out a letter to Europe’s research community reminding them that universities can still participate in Horizon Europe projects .
Results or Outcomes
The participation of universities in Horizon Europe projects has led to various research outcomes .
Silica-Based Nanoparticles
Specific Scientific Field
Summary of the Application
Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
Methods of Application or Experimental Procedures
The fabrication of functionalized silica nanoparticles involves various steps, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .
Results or Outcomes
Functionalized silica nanoparticles have been extensively used in various fields such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
属性
IUPAC Name |
(2,6-difluoro-3-methylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVZYGDNNUGZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343208 |
Source


|
| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoro-3-methylphenyl)methanol | |
CAS RN |
261763-40-0 |
Source


|
| Record name | 2,6-Difluoro-3-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)







![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)


